Methyl 2-benzylidenebutanoate
Description
Methyl 2-benzylidenebutanoate is a methyl ester characterized by a benzylidene group (C₆H₅–CH=) attached to the second carbon of the butanoate chain. For example, Methyl 2-(2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetamido)butanoate (10f) (a hydantoin-containing derivative) was synthesized via nucleophilic substitution between a bromoacetamido precursor and a substituted hydantoin, yielding 28% under reflux conditions . Such reactions underscore the compound’s versatility in forming heterocyclic frameworks, which are valuable in medicinal and materials chemistry.
Properties
IUPAC Name |
methyl 2-benzylidenebutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11(12(13)14-2)9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUADLLHZEACRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707178 | |
| Record name | Methyl 2-benzylidenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64262-65-3 | |
| Record name | Methyl 2-benzylidenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-benzylidenebutanoate can be synthesized through a nucleophilic acyl substitution reaction. The most versatile method involves the reaction of an acid chloride with an alcohol. In this case, benzylidene chloride reacts with methyl butanoate in the presence of a base to form the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes use acid chlorides and alcohols under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by acids or bases to speed up the process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-benzylidenebutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into primary alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Methyl 2-benzylidenebutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-benzylidenebutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzylidene group can also interact with cellular components, leading to potential biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares Methyl 2-benzylidenebutanoate with analogous methyl esters and derivatives, emphasizing structural features, synthesis, and physicochemical properties.
Methyl 2-Benzoylamino-3-Oxobutanoate
- Structure: Features a benzoylamino (–NHCOC₆H₅) and oxo (–C=O) group at the 2- and 3-positions, respectively, on the butanoate backbone .
- Synthesis: Prepared by reacting methyl 2-benzoylamino-3-oxobutanoate with aromatic amines in benzene using p-toluenesulfonic acid (PTSA) as a catalyst .
Terpene-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
- Structure: Derived from diterpenoid acids (e.g., sandaracopimaric acid), these esters feature polycyclic backbones .
- Natural Occurrence : Isolated from Austrocedrus chilensis resin and identified via gas chromatography-mass spectrometry (GC-MS) .
- Key Differences: The rigid terpene skeleton contrasts with the planar benzylidene group in this compound, leading to differences in volatility and applications (e.g., natural resins vs. synthetic intermediates).
Methyl Salicylate
- Structure: A simple methyl ester of salicylic acid, featuring a phenolic –OH group .
- Applications : Used as a flavoring agent and in atmospheric studies due to its volatility .
- Key Differences: The phenolic group enhances acidity (pKa ~8–10) compared to the non-acidic benzylidene-substituted ester.
Comparative Data Table
Key Research Findings
Synthetic Flexibility: this compound derivatives (e.g., compound 10f) demonstrate modularity in forming bioactive heterocycles, though yields are moderate (28%) .
Structural Impact on Properties: Benzylidene vs. benzoylamino groups influence electronic properties and intermolecular interactions, affecting solubility and reactivity . Terpene-derived esters exhibit higher molecular weights and lower volatility compared to simpler methyl esters .
Analytical Methods : GC-MS and HRMS (ESI-TOF) are critical for characterizing methyl esters, particularly in natural product isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
